N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-14-9-15(2)13-26(12-14)33(28,29)17-5-3-16(4-6-17)22(27)25-23-24-18-10-19-20(11-21(18)32-23)31-8-7-30-19/h3-6,10-11,14-15H,7-9,12-13H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPMSGLWSXJUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. A general synthetic route may include the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dioxino Group: The dioxino group can be introduced via a cyclization reaction involving a diol and an appropriate electrophile.
Attachment of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a sulfonyl chloride.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with a suitable amine or amide.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Research: The compound serves as a model for studying complex organic reactions and mechanisms.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with sulfonamide derivatives and heterocyclic analogs from the literature. Key differences in core scaffolds, substituents, and synthetic routes are highlighted.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Core Heterocycle Differences: The target compound’s 6,7-dihydro-[1,4]dioxino-benzothiazole core is distinct from the 1,2,4-triazole in compounds [7–9] and the pyrimidine/triazine rings in sulfonylurea herbicides .
Sulfonamide Pharmacophore :
- All compounds share a sulfonamide/sulfonyl group , critical for hydrogen bonding and electrostatic interactions. However, the target compound’s 3,5-dimethylpiperidinyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetics (e.g., blood-brain barrier penetration) compared to the 2,4-difluorophenyl group in triazole-thiones or the urea linkage in herbicides .
Synthesis Complexity :
- The target compound’s synthesis likely involves multi-step cyclization and functionalization, akin to the methods for triazole-thiones . By contrast, sulfonylurea herbicides are synthesized via simpler urea-forming reactions .
Biological Activity :
- While sulfonylureas like rimsulfuron act as herbicides by inhibiting plant acetyl-CoA carboxylase , the target compound’s benzothiazole core is associated with mammalian enzyme modulation (e.g., kinase inhibition). The dimethylpiperidine group may further tailor selectivity toward human targets.
Tautomerism and Stability :
- Triazole-thiones [7–9] exhibit thione-thiol tautomerism , stabilized in the thione form due to spectral absence of S-H vibrations . The target compound’s rigid benzothiazole-dioxane core likely reduces tautomeric flexibility, enhancing metabolic stability.
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes:
- A dioxin moiety.
- A benzothiazole unit.
- A sulfonamide group attached to a piperidine ring.
Molecular Formula
The molecular formula of this compound is .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Compounds within this class have shown efficacy against various bacterial strains such as Staphylococcus aureus and Haemophilus influenzae , with IC50 values in the low micromolar range .
Anticancer Activity
Studies have reported that derivatives of this compound can inhibit cancer cell proliferation:
- In vitro assays demonstrated potent antiproliferative effects against several cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) .
The biological activity is believed to be mediated through the inhibition of specific enzymes:
- The compound may inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
Structure-Activity Relationship (SAR)
The modification of different substituents on the benzothiazole and piperidine portions significantly affects the biological activity:
- For example, bulky groups at specific positions can lead to a loss of activity against certain bacterial strains .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various derivatives related to this compound. The results indicated:
- Compounds with specific substitutions showed enhanced activity against resistant strains of bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | S. aureus | 0.012 |
| B | E. faecalis | 0.008 |
| C | H. influenzae | 0.015 |
Study 2: Anticancer Potential
Another research focused on the anticancer potential of related compounds. Key findings included:
- Compounds exhibited a dose-dependent inhibition in cell viability across various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | HCT116 | 10 |
| E | MCF-7 | 8 |
| F | A549 | 12 |
Q & A
Basic Question: What are the optimal synthetic conditions for this compound, and how can reaction variables be systematically optimized?
Methodological Answer:
The synthesis involves multi-step reactions (e.g., sulfonamide coupling, heterocyclic ring formation) requiring precise control of temperature (40–120°C), solvent polarity (DMF, dichloromethane), and stoichiometric ratios . To optimize variables, employ Design of Experiments (DOE) methodologies, such as factorial designs or response surface modeling, to evaluate interactions between parameters (e.g., pH, reaction time) and maximize yield while minimizing impurities . Advanced statistical software (e.g., JMP, Minitab) can model these relationships, reducing trial-and-error approaches .
Basic Question: How can the compound’s structural integrity be confirmed after synthesis?
Methodological Answer:
Use a combination of NMR spectroscopy (¹H/¹³C for functional group analysis), high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, and HPLC (>95% purity threshold) . For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities. Cross-validate results with computational tools (e.g., DFT calculations for NMR chemical shift predictions) to ensure structural fidelity .
Basic Question: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
Prioritize target-specific assays (e.g., enzyme inhibition for kinase or protease targets) using fluorescence-based or spectrophotometric readouts . For cell-based studies, employ MTT assays for cytotoxicity profiling and flow cytometry for apoptosis/necrosis differentiation. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Question: How can reaction mechanisms for key synthetic steps (e.g., sulfonamide coupling) be elucidated?
Methodological Answer:
Use kinetic isotope effects (KIE) and transition state analysis via computational chemistry (e.g., Gaussian, ORCA) . Monitor intermediate formation with in situ FTIR or Raman spectroscopy during reactions . For stereochemical pathways, employ chiral HPLC or circular dichroism to track enantiomeric excess .
Advanced Question: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
Reconcile discrepancies by refining computational models (e.g., molecular dynamics simulations with explicit solvent models) and validating binding hypotheses via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-check with mutagenesis studies to confirm critical residues in target interactions .
Advanced Question: What strategies enable AI-driven optimization of synthetic pathways or biological activity?
Methodological Answer:
Integrate machine learning (ML) platforms (e.g., ChemOS, DeepChem) with robotic synthesis systems for high-throughput experimentation . Train models on historical reaction data (yields, conditions) to predict optimal parameters. For biological activity, apply QSAR models using descriptors like logP, topological polar surface area, and pharmacophore features .
Advanced Question: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced efficacy?
Methodological Answer:
Systematically modify functional groups (e.g., sulfonamide substituents, heterocyclic rings) and evaluate changes in potency using free-energy perturbation (FEP) calculations . Prioritize derivatives with improved logD (2–4 for blood-brain barrier penetration) and metabolic stability (assessed via microsomal incubation assays ) .
Advanced Question: What methodologies address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
Investigate pharmacokinetic (PK) factors using LC-MS/MS for plasma concentration profiling and PBPK modeling to predict tissue distribution . Assess metabolic pathways via CYP450 inhibition assays and hepatocyte stability studies . For poor solubility, employ nanoparticle formulations or prodrug strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
